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Compound of Interest

Compound Name: 2-Acetylhydrazinecarbothioamide

Cat. No.: B167259 Get Quote

A detailed in-silico exploration reveals the binding affinities and interaction patterns of 2-
Acetylhydrazinecarbothioamide and its derivatives against a panel of therapeutically relevant

protein targets. This guide provides a comparative analysis of their docking scores, key

molecular interactions, and the experimental methodologies employed, offering valuable

insights for researchers in drug discovery and development.

Derivatives of 2-Acetylhydrazinecarbothioamide, a thiosemicarbazide-based scaffold, have

demonstrated promising interactions with a variety of protein targets implicated in different

disease pathways. This comparative guide synthesizes findings from multiple molecular

docking studies to provide a comprehensive overview of their potential as enzyme inhibitors.

The analysis covers key targets such as Carbonic Anhydrase II, 15-Lipoxygenase, and

bacterial enzymes, highlighting the versatility of this chemical scaffold.

Comparative Binding Affinities
Molecular docking studies have quantified the binding potential of 2-
Acetylhydrazinecarbothioamide derivatives against several key proteins. The binding

energies and inhibitory concentrations (IC50) are summarized below, providing a clear

comparison of their efficacy against different targets.
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Compound
Class

Target
Protein

PDB ID
Binding
Energy
(kcal/mol)

IC50 (µM)
Reference
Compound

Hydrazine-1-

carbothioami

des

Bovine

Carbonic

Anhydrase II

(b-CA II)

- -
Selective

Inhibition

Acetazolamid

e

Hydrazine-1-

carbothioami

des

15-

Lipoxygenase

(15-LOX)

- -
Dual

Inhibition
-

Benzimidazol

e-derived N-

acylhydrazon

es

Carbonic

Anhydrase-II
1V9E -

13.3 ± 1.25 to

17.2 ± 1.24

Acetazolamid

e (18.6 ±

0.43)

Thiosemicarb

azide

derivatives

Mycobacteriu

m

tuberculosis

glutamine

synthetase

(MtGS)

- -
MIC: 7.81–

31.25 µg/mL
-

N-(pyridin-2-

yl)hydrazinec

arbothioamid

e

S. aureus

target
- - - -

Insights from Molecular Interactions
Docking simulations have elucidated the specific molecular interactions responsible for the

observed binding affinities. For instance, in the active site of bovine Carbonic Anhydrase II,

potent hydrazine-1-carbothioamide inhibitors were found to form crucial hydrogen bonds with

amino acid residues such as Asn61 and His63.[1] These interactions, with bond lengths of 2.3

and 2.8 angstroms respectively, are critical for stabilizing the ligand-protein complex.

Furthermore, a water molecule was observed to bridge the inhibitor with Asn66 and Gln91,

further anchoring the compound in the active site.[1]
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Similarly, for the benzimidazole-derived N-acylhydrazone inhibitors of Carbonic Anhydrase-II,

docking studies revealed key binding interactions within the enzyme's active site that supported

the experimental inhibition data.[2] The ability of these compounds to establish a network of

hydrogen bonds and hydrophobic interactions contributes to their inhibitory potency.

Experimental Protocols
The molecular docking studies cited in this guide employed robust and validated computational

methodologies to predict the binding modes and affinities of the 2-
Acetylhydrazinecarbothioamide derivatives.

Molecular Docking of Hydrazine-1-carbothioamides with
b-CA II and 15-LOX
The in-silico analysis of hydrazine-1-carbothioamides was performed to understand their

binding interactions with bovine Carbonic Anhydrase II (b-CA II) and 15-Lipoxygenase (15-

LOX). The primary aim was to correlate the docking scores and binding poses with the

experimentally determined inhibitory activities. The specific software and force fields used were

not detailed in the provided information, but standard molecular docking protocols were likely

followed, involving protein preparation, ligand preparation, grid generation around the active

site, and the docking run itself, followed by analysis of the resulting poses.[1]

Docking of Benzimidazole-Derived N-Acylhydrazones
against Carbonic Anhydrase-II
For the benzimidazole-derived N-acylhydrazones, molecular docking studies were conducted

to investigate their mechanism of inhibition against Carbonic Anhydrase-II. The crystal structure

of bovine carbonic anhydrase-II (PDB ID: 1V9E) was utilized for these simulations.[2] The

docking protocol involved preparing the protein by removing water molecules and adding polar

hydrogens, followed by defining the active site based on the co-crystallized ligand. The ligands

were then docked into this active site to predict their binding conformations and interaction

patterns.[2]
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To illustrate the typical process followed in these comparative docking studies, the following

workflow diagram was generated using the DOT language.
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General workflow for comparative molecular docking studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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